2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6O3/c21-13-3-1-12(2-4-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-14-5-7-15(8-6-14)33-20(22,23)24/h1-8,11H,9-10H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGONWUHCNKWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies.
Mode of Action
The compound interacts with USP28 by inhibiting its activity. It binds to USP28 with an IC50 value of 1.10 ± 0.02 μmol/L and a Kd value of 40 nmol/L. This binding is selective, as the compound shows significantly less interaction with other proteins such as USP7 and LSD1.
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins in cells. By inhibiting USP28, the compound prevents the deubiquitination of certain proteins, leading to their degradation and affecting cellular processes such as cell cycle progression and epithelial-mesenchymal transition.
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound’s action results in the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition progression in gastric cancer cell lines. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer.
Comparison with Similar Compounds
Key Observations:
Core Flexibility : The triazolo-pyrimidine core in the target compound allows for diverse substitution patterns, enabling fine-tuning of electronic and steric properties. In contrast, pyrazolo-pyrimidine () and diazaspiro () cores exhibit distinct conformational rigidity, impacting target selectivity .
Fluorinated Substituents: The 4-fluorobenzyl and trifluoromethoxyphenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. Flumetsulam () demonstrates how fluorinated aryl groups improve herbicidal activity via acetolactate synthase (ALS) inhibition .
Acetamide Linker : The N-(4-(trifluoromethoxy)phenyl)acetamide group in the target compound may improve solubility compared to sulfonamide () or sulfanyl () linkers, which are more lipophilic .
Q & A
Basic: What are the critical synthetic steps and analytical methods for verifying the structure of this compound?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazolo[4,5-d]pyrimidinone core, followed by functionalization at the 3- and 6-positions. Key steps include:
- Core assembly : Cyclocondensation of precursor heterocycles under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or DMSO .
- Substituent introduction : Alkylation at the 3-position using 4-fluorobenzyl halides and amide coupling at the 6-position with 4-(trifluoromethoxy)aniline derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: ethanol/water mixtures) to achieve >95% purity .
Characterization : - NMR spectroscopy : H and C NMR to confirm substituent integration and regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Basic: How is the purity of the compound validated, and what analytical techniques are essential?
Answer:
Purity validation requires orthogonal methods:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- Elemental analysis : Confirmation of C, H, N, and F content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : To detect solvent residues or decomposition during heating .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
Optimization involves systematic variation of parameters:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for alkylation efficiency .
- Catalyst selection : Use coupling agents like HATU or EDC/HOBt for amide bond formation to minimize racemization .
- Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, solvent, and stoichiometry .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or structural misinterpretation. Mitigation strategies include:
- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and validate cell line authenticity .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and cellular viability assays (MTT/WST-1) .
- Structural revalidation : Re-analyze NMR assignments (e.g., NOESY for stereochemistry) to rule out misassignment .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Answer:
SAR requires systematic substituent variation:
- Triazole core modifications : Compare 4-fluorobenzyl vs. 3-fluorophenyl groups at the 3-position to assess steric/electronic effects .
- Acetamide tail optimization : Replace trifluoromethoxyphenyl with bioisosteres (e.g., pyridyl) to modulate lipophilicity .
- Enzyme co-crystallization : Obtain X-ray structures of compound-enzyme complexes to guide rational design .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?
Answer:
- Solubility : Use shake-flask method with UV quantification in PBS (pH 7.4) and simulated gastric fluid .
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
Advanced: What computational approaches predict binding modes and off-target interactions?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
- Pharmacophore modeling : Generate hypotheses for scaffold hopping using Phase or MOE .
Advanced: How are synthetic impurities identified and quantified during scale-up?
Answer:
- LC-MS impurity profiling : Detect and characterize byproducts (e.g., dehalogenated or oxidized species) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Genotoxic assessment : Follow ICH M7 guidelines for Ames testing of nitroso or aryl amine impurities .
Advanced: What experimental protocols assess compound stability under physiological conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
- Oxidative stability : Treat with HO (3%) and monitor via HPLC for peroxide-sensitive groups (e.g., thioethers) .
Advanced: How are enzyme inhibition mechanisms (e.g., competitive vs. allosteric) elucidated?
Answer:
- Kinetic assays : Measure initial reaction rates at varying substrate/compound concentrations (Lineweaver-Burk plots) .
- Surface plasmon resonance (SPR) : Determine binding kinetics (k, k) and stoichiometry .
- Fluorescence quenching : Monitor tryptophan emission changes upon compound binding to assess conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
